8-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyridine core with a methyl group at the 8th position, an isopropyl group at the 2nd position, and an aldehyde group at the 3rd position. Compounds in this family are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 8-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and functionalization steps. For example, a one-pot, three-component reaction of aryl ketones with 2-amino-N-heterocycles and dimethyl sulfoxide as a methylene donor can be used to synthesize imidazo[1,2-a]pyridines . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.
Chemical Reactions Analysis
8-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl and isopropyl groups can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used. Common reagents and conditions for these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, primary alcohols, and substituted imidazo[1,2-a]pyridines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 8-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde depends on its specific biological activity. For example, if it exhibits antibacterial activity, it may target bacterial enzymes or cell wall synthesis pathways. If it has anti-inflammatory properties, it may inhibit specific signaling pathways involved in inflammation. The molecular targets and pathways involved can vary widely depending on the specific application and biological activity being studied .
Comparison with Similar Compounds
8-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde: Lacks the methyl group at the 8th position.
8-Methylimidazo[1,2-A]pyridine-3-carbaldehyde: Lacks the isopropyl group at the 2nd position.
8-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine: Lacks the aldehyde group at the 3rd position. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Biological Activity
8-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention due to its diverse biological activities, which include antibacterial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
The compound's molecular formula is C12H14N2O, with a molecular weight of 202.25 g/mol. The structural characteristics include an imidazo[1,2-a]pyridine core with specific substitutions that influence its biological activity.
Property | Value |
---|---|
Molecular Formula | C12H14N2O |
Molecular Weight | 202.25 g/mol |
IUPAC Name | 8-methyl-2-propan-2-ylimidazo[1,2-a]pyridine-3-carbaldehyde |
InChI Key | SGZKXNPDDRGMIC-UHFFFAOYSA-N |
Synthesis Methods
The synthesis of this compound can be achieved through various routes. A common method involves the condensation of 2-aminopyridine with appropriate aldehydes or ketones, followed by cyclization and functionalization steps. For instance, a one-pot three-component reaction involving aryl ketones and 2-amino-N-heterocycles has been utilized to synthesize this compound effectively .
Antibacterial Activity
Imidazo[1,2-a]pyridine derivatives are known for their antibacterial properties. Research indicates that compounds in this family can inhibit bacterial growth by targeting specific enzymes or cell wall synthesis pathways. For example, studies have shown that certain derivatives exhibit significant activity against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Properties
The anti-inflammatory effects of this compound are linked to its ability to suppress inflammatory signaling pathways such as NF-κB and STAT3. A recent study demonstrated that this compound could reduce inflammation in cancer cell lines by inhibiting these pathways .
Anticancer Potential
The anticancer activity of imidazo[1,2-a]pyridine derivatives has been extensively documented. These compounds have shown efficacy in various cancer types by inducing apoptosis and inhibiting tumor growth. Case studies indicate that derivatives can act on multiple targets within cancer cells, making them promising candidates for further drug development .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several imidazo[1,2-a]pyridine derivatives, revealing that those with specific substitutions exhibited potent activity against resistant bacterial strains .
- Inflammation and Cancer : Research focused on a novel derivative demonstrated its ability to modulate inflammatory responses in breast cancer cells by targeting key signaling pathways . This highlights the potential for therapeutic applications in oncology.
- Structure-Activity Relationship (SAR) : Detailed SAR analyses have shown how modifications to the imidazo[1,2-a]pyridine scaffold can enhance biological activity across various applications, including anticancer and antimicrobial effects .
The mechanism of action for this compound varies based on its biological target:
- Antibacterial : It may inhibit bacterial enzymes involved in cell wall synthesis.
- Anti-inflammatory : The compound likely interferes with signaling pathways that promote inflammation.
- Anticancer : By inducing apoptosis and inhibiting proliferation signals in cancer cells.
Properties
Molecular Formula |
C12H14N2O |
---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
8-methyl-2-propan-2-ylimidazo[1,2-a]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H14N2O/c1-8(2)11-10(7-15)14-6-4-5-9(3)12(14)13-11/h4-8H,1-3H3 |
InChI Key |
SGZKXNPDDRGMIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2C=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.